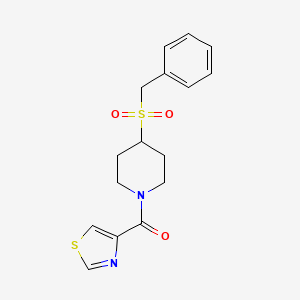![molecular formula C11H10N2O2S B2816962 N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine CAS No. 1807938-27-7](/img/structure/B2816962.png)
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine is an organic compound containing both thiazole and hydroxylamine functionalities. This compound is of interest due to its unique structure, which includes a phenoxymethyl group and a thiazole ring, imparting distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine typically involves multi-step organic reactions starting from available precursors. One approach includes the reaction of 2-chloromethylthiazole with phenol to yield 2-(phenoxymethyl)-1,3-thiazole. This intermediate can then be reacted with hydroxylamine in the presence of a suitable catalyst and base to form the final compound. Reaction conditions may include:
Solvent: Ethanol or methanol
Temperature: 40-70°C
Catalyst: Weak bases such as sodium carbonate
Industrial Production Methods: For industrial-scale production, more efficient methods involving continuous flow processes and optimized reaction conditions are employed. This allows for better yield and purity of the final compound. Methods involve similar starting materials but are scaled up using advanced reactor designs and process controls.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: : Reduction of the thiazole ring can lead to a dihydrothiazole derivative.
Substitution: : The phenoxymethyl group can participate in electrophilic substitution reactions due to the aromatic nature of phenol.
Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reducing agents like sodium borohydride or lithium aluminum hydride
Substituting agents like halides in the presence of catalysts
Oxidation: Nitroso- and nitro-derivatives
Reduction: Dihydrothiazole derivatives
Substitution: Varied substituted products depending on the specific reagent used
Aplicaciones Científicas De Investigación
Chemistry:
Used as a ligand in coordination chemistry due to the presence of the thiazole ring.
Intermediate in synthesizing complex organic molecules.
Investigated for its antimicrobial properties owing to the thiazole ring.
Potential use in enzyme inhibition studies.
Evaluated for its potential as a drug lead compound.
Possible use in the development of pharmaceuticals targeting specific enzymes.
Utilized in the synthesis of dyes and pigments.
Component in the manufacturing of specialty chemicals.
Mecanismo De Acción
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine exerts its effects through interactions with biological macromolecules. The thiazole ring can intercalate with DNA or proteins, disrupting their normal function. The hydroxylamine group can participate in redox reactions, altering the cellular redox state and affecting enzyme activities.
Comparación Con Compuestos Similares
Unique Properties:
Combination of phenoxymethyl and thiazole rings provides a distinct set of reactivity and biological interactions.
N-{[2-(phenylmethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine: Similar structure but with a phenylmethyl group instead of phenoxymethyl.
2-(Phenoxymethyl)-1,3-thiazole: Lacks the hydroxylamine group.
4-(Hydroxylamino)-2-(phenoxymethyl)thiazole: A close analog differing in the position of the hydroxylamine group.
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine's unique combination of functionalities makes it a valuable compound in various fields of scientific research and industrial applications. Its diverse reactivity and potential biological activities continue to attract interest in the scientific community.
Propiedades
IUPAC Name |
(NE)-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-12-6-9-8-16-11(13-9)7-15-10-4-2-1-3-5-10/h1-6,8,14H,7H2/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVATIOOWRUXNH-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2816882.png)
![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)
![2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2816887.png)
![ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2816888.png)




![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)
![5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2816899.png)
![2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2816900.png)
![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
